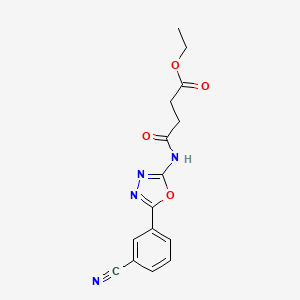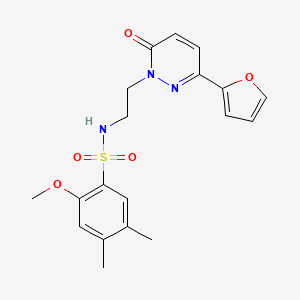
3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride, also known as ACH-002, is a novel small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic applications. ACH-002 is a derivative of cyclohexylamine and oxazolidinone, and its chemical structure makes it a promising candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride involves the inhibition of various enzymes and signaling pathways. 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride also inhibits the activity of protein kinase C (PKC), which is involved in cell signaling pathways. Additionally, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK3β), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been found to have various biochemical and physiological effects. In cancer cells, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been shown to induce cell cycle arrest and apoptosis. 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride also inhibits the migration and invasion of cancer cells. In Alzheimer's disease and Parkinson's disease, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been found to reduce oxidative stress and inflammation, which are key factors in the progression of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride in lab experiments is its specificity for HDACs, PKC, and GSK3β. This allows for targeted inhibition of these enzymes and signaling pathways. Additionally, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research and development of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride. One potential direction is the optimization of its chemical structure to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as diabetes and cardiovascular disease. Additionally, the combination of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride with other drugs or therapies may enhance its efficacy and reduce potential side effects.
Synthesemethoden
The synthesis method of 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride involves the reaction of cyclohexylamine with ethyl chloroformate to produce N-ethylcyclohexylcarbamate. This intermediate is then reacted with 2-bromoacetic acid to form N-ethyl-2-(cyclohexylcarbamoyl)acetic acid. The final step involves the cyclization of this intermediate with phosgene to form 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride hydrochloride.
Wissenschaftliche Forschungsanwendungen
3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been shown to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease and Parkinson's disease, 3-(4-Aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
3-(4-aminocyclohexyl)-1,3-oxazolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c10-7-1-3-8(4-2-7)11-5-6-13-9(11)12;/h7-8H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMDEDIQZWPRDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CCOC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137935469 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2528608.png)
![4-Bromo-2,3,6-trimethyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2528609.png)

![1-[(2,6-Difluorophenyl)methyl]cyclopentan-1-amine](/img/structure/B2528612.png)
![N-(3-chlorophenyl)-4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2528613.png)

![2-{[4-(4-chlorophenyl)-3-cyano-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2528615.png)
![8-(2-methoxypyridine-3-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2528619.png)

![Imidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B2528624.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![1-[3-[5-[2-Methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-6-yl]-1,2,4-oxadiazol-3-yl]phenyl]azetidin-2-one](/img/structure/B2528626.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid](/img/structure/B2528627.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)